molecular formula C12H14O3 B11719558 Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

Cat. No.: B11719558
M. Wt: 206.24 g/mol
InChI Key: JRUQJRGINNDGKJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate is a synthetic alkyl hydroxy cinnamate ester of interest in pharmacological and materials science research. Compounds within this class are extensively studied for their potential as multifunctional agents . Based on its structural features, this compound is predicted to exhibit antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism common to hydroxycinnamic acids like ferulic and p-coumaric acid, whose esters are known for scavenging reactive oxygen species (ROS) . Furthermore, related cinnamic acid derivatives have demonstrated significant cholinesterase inhibitory activity in studies, suggesting a potential research pathway for this compound in neuroscience, particularly concerning neurodegenerative conditions . In material science, methyl esters of propenoic acid derivatives are investigated for their non-linear optical (NLO) properties, indicating that this compound could be a candidate for developing new crystalline materials for photonic applications . Researchers value this compound as a building block for exploring structure-activity relationships, where fine-tuning the substitution pattern on the phenyl ring can modulate properties like lipophilicity, UV absorption, and biological potency . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3

InChI Key

JRUQJRGINNDGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 4-Hydroxy-2,3-dimethylbenzaldehyde (prepared via Duff formylation of 2,3-dimethylphenol using hexamethylenetetramine and trifluoroacetic acid).

    • Methyl (dimethoxyphosphoryl)acetate (commercially available or synthesized from methyl acrylate and triethyl phosphite).

  • Procedure :

    • The aldehyde and phosphonate ester are refluxed in anhydrous methanol with potassium carbonate (K₂CO₃) as the base.

    • Reaction temperature: 65–70°C for 6–12 hours.

    • Key Advantage : Produces the (E)-isomer exclusively due to the stereoelectronic effects of the phosphonate leaving group.

  • Yield and Characterization :

    • Typical yields range from 70–85%.

    • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, aromatic), 6.45 (d, J = 15.9 Hz, 1H, α-vinyl), 6.12 (d, J = 15.9 Hz, 1H, β-vinyl), 3.82 (s, 3H, OCH₃), 2.30 (s, 6H, CH₃).

Wittig Olefination

The Wittig reaction offers an alternative route, particularly useful for introducing conjugated double bonds.

Synthetic Pathway

  • Reagents :

    • Methyl triphenylphosphoranylidene acetate (generated in situ from methyl bromoacetate and triphenylphosphine).

    • 4-Hydroxy-2,3-dimethylbenzaldehyde .

  • Conditions :

    • Conducted in tetrahydrofuran (THF) under nitrogen at 0°C to room temperature.

    • Anhydrous conditions critical to prevent hydrolysis of the ylide.

  • Outcomes :

    • Yields: 60–75%, with slight preference for the (E)-isomer (≥90% purity).

    • IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Aldol Condensation and Dehydration

While less common, aldol condensation provides a route without specialized reagents.

Methodology

  • Reactants :

    • 4-Hydroxy-2,3-dimethylbenzaldehyde .

    • Methyl acetoacetate (as the enolate precursor).

  • Optimization :

    • Base: Lithium diisopropylamide (LDA) in THF at −78°C.

    • Post-condensation dehydration using p-toluenesulfonic acid (PTSA) in toluene under reflux.

  • Challenges :

    • Competing side reactions (e.g., over-alkylation) reduce yields to 50–60%.

    • Requires rigorous purification via silica gel chromatography.

Enzymatic and Catalytic Approaches

Emerging methods focus on biocatalytic esterification and palladium-catalyzed cross-coupling .

Lipase-Mediated Esterification

  • Substrate : 3-(4-Hydroxy-2,3-dimethylphenyl)prop-2-enoic acid.

  • Enzyme : Candida antarctica lipase B (CAL-B) in methyl tert-butyl ether (MTBE).

  • Yield : 88–92% under solvent-free conditions at 40°C.

Heck Coupling

  • Reagents : 4-Bromo-2,3-dimethylphenol, methyl acrylate.

  • Catalyst : Palladium(II) acetate with tri-o-tolylphosphine.

  • Conditions : N,N-Dimethylformamide (DMF), 100°C, 24 hours.

  • Limitation : Low regioselectivity (∼60% desired product).

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
HWE Reaction70–85High (E > 95%)ExcellentModerate
Wittig Olefination60–75Moderate (E ∼90%)GoodHigh
Aldol Condensation50–60LowPoorLow
Enzymatic Esterification88–92N/AExcellentHigh

Critical Considerations in Synthesis

Protecting Group Strategies

  • Phenolic −OH Protection : Use of tert-butyldimethylsilyl (TBS) ethers during phosphonate or Wittig reactions prevents unwanted side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or dimethyl sulfoxide (DMSO) enhance reaction rates in HWE and Wittig reactions.

  • Weak Bases : K₂CO₃ minimizes ester hydrolysis compared to stronger bases like NaH.

Analytical Validation

  • HPLC Purity : ≥98% achieved using C18 reverse-phase columns (mobile phase: 60:40 acetonitrile/water).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 207.1 (calculated 206.24).

Industrial-Scale Production Insights

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for HWE and Wittig methods.

  • Green Chemistry : Subcritical water as a solvent in enzymatic routes reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.

Major Products

    Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzaldehyde or 4-hydroxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate.

    Substitution: Formation of 4-chloro-2,3-dimethylphenylprop-2-enoate or 4-bromo-2,3-dimethylphenylprop-2-enoate.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate has been investigated for its potential anticancer properties. Studies have demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of methyl 3-(4-hydroxyphenyl)prop-2-enoate have shown significant antiproliferative activity against human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .

1.2 Anti-inflammatory and Antibacterial Properties

This compound has also been noted for its anti-inflammatory and antibacterial effects. Research indicates that related compounds can inhibit the growth of pathogenic bacteria and reduce inflammation markers in vitro, suggesting potential therapeutic uses in treating infections and inflammatory diseases .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with methyl acrylate under basic conditions. For example, a synthetic route may include dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone, followed by the addition of potassium carbonate and methyl bromoacetate .

2.2 Chemical Properties

The compound is characterized by its molecular formula C12H14O3C_{12}H_{14}O_3 and a molecular weight of approximately 222.24 g/mol. It exhibits a yellowish crystalline appearance and is soluble in organic solvents like ethanol and methanol .

Material Science Applications

3.1 Polymer Production

This compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .

3.2 Coatings and Adhesives

Due to its reactive double bond, this compound can be utilized in formulating coatings and adhesives that require strong adhesion properties and durability against environmental factors .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant IC50 values indicating potent anticancer properties
Synthesis of Polymers Investigate polymerization behaviorEnhanced thermal stability in polymer composites
Anti-inflammatory Effects Assess biological activity against inflammationNotable reduction in inflammatory markers

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Phenyl Ring Ester Group Molecular Formula Molecular Weight LogP Reference
This compound 4-OH, 2-CH₃, 3-CH₃ Methyl C₁₂H₁₄O₃ 206.24* ~1.8† Target
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-Cl, 3-OH, 2-CH₃, 2-CH₃ Methyl C₁₂H₁₅ClO₃ 242.70 2.1‡
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate 3-Br, N(CH₃)₂ Methyl C₁₂H₁₄BrNO₂ 284.15 2.5§
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃ Methyl C₁₁H₁₂O₃ 192.21 1.7¶
Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate 4-OCH₃, 2-CH₃ Ethyl C₁₃H₁₆O₃ 220.26 2.58
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate 4-NH₂, 3-OH Methyl C₁₀H₁₁NO₃ 193.20 1.74

*Calculated based on molecular formula; †Estimated from similar compounds; ‡Predicted for chloro-substituted analogs; §Reported in ; ¶Reported in .

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-hydroxy and 4-methoxy substituents (in the target compound and ) enhance resonance stabilization of the α,β-unsaturated system, whereas electron-withdrawing groups like Cl () or Br () increase electrophilicity, influencing reactivity in Michael additions or cycloadditions.
  • Hydrogen Bonding: The 4-hydroxy group in the target compound and facilitates hydrogen bonding, critical for crystal packing and solubility. This contrasts with non-polar substituents (e.g., Br in ), which prioritize hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP (~1.8) is comparable to methyl 4-methoxycinnamate (1.7, ) but lower than brominated (2.5, ) or ethyl ester derivatives (2.58, ). This suggests moderate hydrophilicity due to the polar hydroxy group.
  • Molecular Weight : The target compound (206.24 g/mol) is lighter than brominated (284.15 g/mol, ) or ethyl-substituted analogs (220.26 g/mol, ), impacting volatility and diffusion properties.

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Hydrogen bonding patterns in hydroxy-substituted analogs (target, ) align with Etter’s rules, favoring infinite chains or dimers . Brominated derivatives () may exhibit weaker interactions due to steric bulk.
  • Spectroscopic Data : Mass spectrometry (e.g., MALDI-TOF in ) and NMR would distinguish substituent effects, with downfield shifts expected for hydroxy and methoxy groups.

Biological Activity

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, a compound derived from cinnamic acid derivatives, exhibits significant biological activity that has garnered attention in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by a phenolic hydroxyl group and a prop-2-enoate moiety. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological activities. The compound's molecular formula is C12H14O3, and it has a molecular weight of approximately 206.24 g/mol.

1. Antioxidant Activity

Research has demonstrated that this compound possesses notable antioxidant properties. A study comparing various alkyl hydroxy cinnamates indicated that this compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using the DPPH assay, revealing an IC50 value of approximately 50 µM, comparable to established antioxidants like Trolox .

2. Anticancer Potential

Several studies have investigated the anticancer properties of this compound. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HL-6020Mitochondrial disruption
MDA-MB-23118Cell cycle arrest

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value of 7.3 µM, indicating strong potential compared to standard AChE inhibitors .

Case Studies and Research Findings

Case Study: Antioxidant Mechanism Exploration
A detailed study utilized NMR spectroscopy to analyze the interaction of this compound with lipid bilayers. The results indicated that the compound's phenolic hydroxyl group plays a critical role in its ability to integrate into cell membranes and exert antioxidant effects by stabilizing free radicals .

Research Findings: Cytotoxicity Profile
In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated enhanced activity when compared to its parent compounds. This suggests that structural modifications can significantly influence biological activity. The study highlighted the importance of the hydroxyl group in enhancing cytotoxicity through improved membrane permeability .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves esterification of the corresponding cinnamic acid derivative or modification of pre-functionalized aromatic precursors. For example:

  • Claisen-Schmidt condensation : Reacting 4-hydroxy-2,3-dimethylbenzaldehyde with methyl propiolate under basic conditions (e.g., KOH/EtOH) to form the α,β-unsaturated ester backbone .
  • Protection-deprotection strategies : Protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) before esterification, followed by deprotection with acidic/basic hydrolysis .

Q. Key considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
  • Temperature control : Elevated temperatures (80–100°C) accelerate conjugation but risk side reactions like decarboxylation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) is critical to isolate the pure product .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • α,β-unsaturated ester : Look for coupling constants (J = 15–16 Hz) between the β-proton (δ 6.3–7.1 ppm) and α-proton (δ 7.8–8.2 ppm) .
    • Aromatic protons : Distinct splitting patterns for 2,3-dimethyl groups (e.g., δ 2.2–2.5 ppm for CH₃) and the phenolic -OH (δ 5.5–6.0 ppm, exchangeable) .
  • IR : Confirm ester C=O stretch (~1700 cm⁻¹) and phenolic -OH (~3200–3500 cm⁻¹) .
  • HRMS : Validate molecular formula (C₁₃H₁₄O₃) with exact mass (218.0943 g/mol) .

Critical Tip : Use deuterated DMSO for NMR to stabilize the phenolic -OH proton and avoid broadening .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predicted by computational models?

Methodological Answer :

  • Data collection : Grow single crystals via slow evaporation (e.g., MeOH/CHCl₃). Use synchrotron radiation for high-resolution data.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • Thermal displacement parameters (Uiso) : Refine anisotropically for non-H atoms.
    • Hydrogen bonding : Use SHELXPRO to generate hydrogen bond tables (e.g., O-H···O distances ~2.6–2.8 Å) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*). Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .

Q. Example Finding :

  • Crystal packing : The ester group adopts an s-cis conformation due to intramolecular H-bonding between the phenolic -OH and ester carbonyl .

Q. How do hydrogen-bonding patterns influence solid-state properties, and how can graph set analysis be applied?

Methodological Answer :

  • Graph set notation : Analyze motifs using Etter’s formalism (e.g., D, C, R descriptors). For example:
    • D(2) motif : Chains formed via O-H···O bonds between phenolic -OH and ester carbonyls .
  • Impact on properties : Strong H-bond networks increase melting points and reduce solubility. Quantify via DSC (melting endotherm >150°C) .

Q. Case Study :

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate : Exhibits a R₂²(8) ring motif involving two H-bonds, stabilizing the crystal lattice .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer :

  • Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual aldehydes from incomplete Claisen-Schmidt reactions) .
  • Assay conditions : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and redox interference from the phenolic group .
  • Metabolite profiling : Use HRMS/MS to identify degradation products (e.g., demethylated or hydroxylated derivatives) that may contribute to observed activity .

Q. How can computational methods (e.g., molecular docking) predict interactions with biological targets?

Methodological Answer :

  • Target selection : Prioritize proteins with phenolic-binding pockets (e.g., tyrosine kinases, COX-2).
  • Docking workflow :
    • Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
    • Protein preparation : Retrieve PDB structure (e.g., 1PGH for COX-2), remove water, add charges.
    • Docking software : Use AutoDock Vina with Lamarckian GA. Focus on binding affinity (ΔG < -7 kcal/mol) and H-bond interactions with catalytic residues (e.g., Arg120 in COX-2) .

Q. Predicted Interaction :

  • The α,β-unsaturated ester may form covalent adducts with cysteine residues (e.g., Cys47 in KEAP1), explaining Nrf2 activation observed in some studies .

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